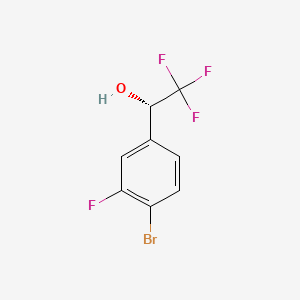
(S)-1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature
- Catalyst: Chiral phosphine ligand
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- (1S)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-difluoroethan-1-ol
Comparison:
Uniqueness: The presence of both bromine and fluorine atoms in (1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol imparts unique reactivity and properties compared to its analogs.
Reactivity: The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it distinct from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C8H5BrF4O |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1 |
InChI Key |
HTLCYPHJYHOWFB-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)O)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















